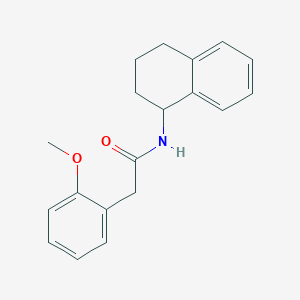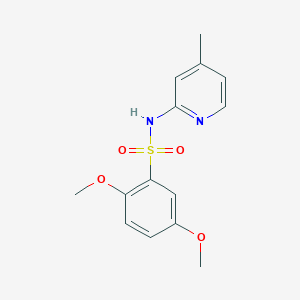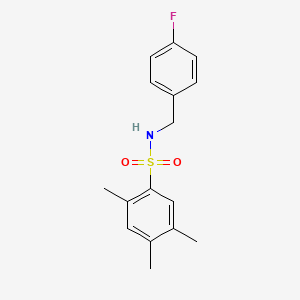
2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with 1,2,3,4-tetrahydro-1-naphthylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
2-(2-methoxyphenyl)acetamide: Lacks the naphthalenyl group, resulting in different chemical properties and biological activities.
N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide: Lacks the methoxyphenyl group, leading to variations in its reactivity and applications.
Uniqueness
2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide is unique due to the presence of both the methoxyphenyl and tetrahydronaphthalenyl groups. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various research and industrial applications.
属性
分子式 |
C19H21NO2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C19H21NO2/c1-22-18-12-5-3-8-15(18)13-19(21)20-17-11-6-9-14-7-2-4-10-16(14)17/h2-5,7-8,10,12,17H,6,9,11,13H2,1H3,(H,20,21) |
InChI 键 |
XAZSCXQLTLPIRJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CC(=O)NC2CCCC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{[(4-carbamoylphenyl)carbamoyl]amino}benzoate](/img/structure/B14931066.png)
![1-(3,5-Dimethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B14931072.png)
![3-[(2,6-Dimethylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14931083.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B14931088.png)


![3-chloro-4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B14931102.png)

![N-(2-fluoro-5-methylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14931116.png)
![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid](/img/structure/B14931124.png)


![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B14931154.png)

